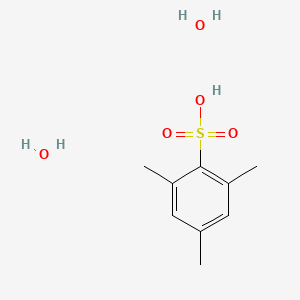

2-Mesitylenesulfonic acid dihydrate

Description

Overview of Mesitylenesulfonic Acid Dihydrate and its Significance in Organic Chemistry

2-Mesitylenesulfonic acid dihydrate, also known as 2,4,6-trimethylbenzenesulfonic acid dihydrate, is an organosulfur compound with the chemical formula (CH₃)₃C₆H₂SO₃H · 2H₂O. sigmaaldrich.comsigmaaldrich.com It exists as a solid with a melting point range of 74-78 °C. sigmaaldrich.comsigmaaldrich.com This compound is a strong organic acid, a characteristic attributed to the sulfonyl hydroxide (B78521) (-SO₃H) group attached to the mesitylene (B46885) (2,4,6-trimethylbenzene) ring. wikipedia.orgvedantu.com The presence of the three methyl groups on the benzene (B151609) ring enhances its lipophilicity, making it soluble in many organic solvents. wikipedia.org

In the realm of organic chemistry, this compound serves as a valuable acid catalyst. wikipedia.orgbritannica.com Strong acids are crucial for a wide array of organic reactions, and this compound offers an alternative to common mineral acids. vedantu.comorientjchem.org Its utility as a catalyst is particularly noted in reactions such as esterification and acylation. nih.govnih.gov The bulky nature of the mesitylene group can also impart regioselectivity in certain transformations. Furthermore, sulfonic acids, in general, are pivotal in various industrial and laboratory-scale syntheses. britannica.com They are used in the production of detergents, dyes, and pharmaceuticals. vedantu.combritannica.com

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | 2,4,6-trimethylbenzenesulfonic acid;dihydrate nih.gov |

| Molecular Formula | C₉H₁₆O₅S nih.gov |

| Molecular Weight | 236.29 g/mol sigmaaldrich.comsigmaaldrich.comnih.gov |

| Melting Point | 74-78 °C sigmaaldrich.comsigmaaldrich.com |

| Form | Solid sigmaaldrich.comsigmaaldrich.com |

| Functional Group | Sulfonic acid sigmaaldrich.comsigmaaldrich.com |

Historical Context of Sulfonic Acids in Synthesis and Catalysis

The use of sulfonic acids as catalysts and synthetic intermediates has a rich history in organic chemistry. britannica.com Aromatic sulfonic acids are typically prepared through the sulfonation of aromatic compounds using concentrated sulfuric acid, often with added sulfur trioxide (oleum). britannica.com This process represents a classic example of electrophilic aromatic substitution. wikipedia.org

Historically, sulfonic acids have been recognized for their strong acidic nature, being significantly stronger than their carboxylic acid counterparts. wikipedia.orgvedantu.com This high acidity makes them effective catalysts for a multitude of organic reactions. wikipedia.org For instance, they have been employed in the synthesis of phenols, where the sulfonate group acts as a good leaving group. wikipedia.org Their application extends to industrial processes, including the production of water-soluble dyes and detergents, where the sulfonic acid group imparts water solubility to large organic molecules. britannica.commdpi.com The development of polymeric sulfonic acids, such as Dowex resins and Nafion, marked a significant advancement, providing solid acid catalysts that are easily separable from reaction mixtures and can be used in continuous flow processes. wikipedia.orgnih.gov These solid acid catalysts have found widespread use in applications ranging from water softening to fuel cells. wikipedia.org

Hydration Phenomena in Sulfonic Acid Compounds

The interaction of sulfonic acids with water, known as hydration, is a critical aspect of their chemistry and catalytic activity. nih.gov Sulfonic acids are hygroscopic and readily form hydrates. nih.gov The water molecules in these hydrates are not merely passively associated but play an active role in the compound's structure and properties. rsc.orgkyoto-u.ac.jp

In the solid state, as seen in this compound, water molecules are incorporated into the crystal lattice. nih.gov In solution, particularly in aqueous environments, water molecules solvate the sulfonic acid group, facilitating the dissociation of the acidic proton. wikipedia.orgmdpi.com This process leads to the formation of a hydronium ion (H₃O⁺) and the sulfonate anion (RSO₃⁻). kyoto-u.ac.jp The extent of this dissociation and the stability of the resulting ions are heavily influenced by the degree of hydration. wikipedia.org

Research on materials like Nafion, a perfluorinated polymer with sulfonic acid side chains, has provided significant insights into hydration at the molecular level. wikipedia.orgmdpi.com In such systems, the sulfonic acid groups and associated water molecules form hydrophilic domains or channels within the hydrophobic polymer matrix. wikipedia.org These water-filled channels are essential for proton transport, which is a key function of these materials in applications like proton exchange membranes for fuel cells. wikipedia.orgacs.org Studies have shown that even at elevated temperatures, a single water molecule can remain strongly bound to the sulfonic acid group, indicating a very strong interaction. rsc.orgkyoto-u.ac.jp The hydration level can affect the catalytic activity of sulfonic acids, as the presence of water can influence the acidity and the reaction environment. cdnsciencepub.comacs.org

Propriétés

IUPAC Name |

2,4,6-trimethylbenzenesulfonic acid;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S.2H2O/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;;/h4-5H,1-3H3,(H,10,11,12);2*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKWMDGAWXCECN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835617-36-2 | |

| Record name | 835617-36-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Characterization and Spectroscopic Analysis of 2 Mesitylenesulfonic Acid Dihydrate

Quantum Chemical Modeling of 2-Mesitylenesulfonic Acid Dihydrate

Computational Methods for Structure and Energetics

Computational chemistry offers powerful tools for the theoretical determination of the structural and energetic properties of this compound. Through calculations, fundamental descriptors of the molecule can be established, providing a baseline for its chemical identity and behavior. These methods are essential for predicting molecular geometry and thermodynamic stability without the need for empirical measurement.

Key computed properties for this compound have been determined using computational software and are available through public databases. nih.gov For instance, the molecular weight is calculated to be 236.29 g/mol . nih.govsigmaaldrich.com These computational approaches provide a precise theoretical framework for the molecule's characteristics.

Table 1: Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

| Molecular Formula | C₉H₁₆O₅S | nih.gov |

| Molecular Weight | 236.29 g/mol | nih.govsigmaaldrich.com |

| Exact Mass | 236.07184478 Da | nih.gov |

| IUPAC Name | 2,4,6-trimethylbenzenesulfonic acid;dihydrate | nih.gov |

| InChI | InChI=1S/C9H12O3S.2H2O/c1-6-4-7(2)9(8(3)5-6)13(10,11,12);;h4-5H,1-3H3,(H,10,11,12);2*1H2 | nih.govsigmaaldrich.com |

| InChIKey | LIKWMDGAWXCECN-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| SMILES String | Cc1cc(C)c(c(C)c1)S(O)(=O)=O.[H]O[H].[H]O[H] | sigmaaldrich.com |

Theoretical Insights into Hydrate (B1144303) Cluster Formation and Stability

The designation "dihydrate" indicates that each molecule of 2-Mesitylenesulfonic acid is associated with two molecules of water. nih.govsigmaaldrich.com The structure is a molecular complex consisting of the parent organic acid, 2,4,6-trimethylbenzenesulfonic acid, and two water molecules. nih.gov The formation and stability of this hydrate cluster are governed by intermolecular forces, primarily hydrogen bonding.

Theoretically, the highly polar sulfonic acid group (-SO₃H) is the primary site for hydration. The oxygen atoms of the sulfonic acid group and the acidic proton can act as hydrogen bond acceptors and donors, respectively, forming strong interactions with the surrounding water molecules. The stability of the dihydrate form under standard conditions suggests that the energetic favorability of these hydrogen bonds is significant, creating a stable crystalline lattice. The linear formula, (CH₃)₃C₆H₂SO₃H · 2H₂O, explicitly represents this stable association. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive analytical technique for confirming the molecular structure of organic compounds. By analyzing the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR), it is possible to verify the connectivity and arrangement of atoms within the 2-Mesitylenesulfonic acid molecule.

The ¹H NMR spectrum of the parent compound, 2,4,6-trimethylbenzenesulfonic acid, provides characteristic signals that confirm the core structure of the dihydrate. chemicalbook.com The spectrum, typically run in a solvent like DMSO-d₆, shows distinct peaks corresponding to the different types of protons in the molecule: the aromatic protons on the benzene (B151609) ring and the protons of the three methyl groups. chemicalbook.com The integration and splitting patterns of these signals are consistent with the substituted mesitylene (B46885) ring structure.

Table 2: ¹H NMR Spectral Data for 2,4,6-Trimethylbenzenesulfonic Acid

| Assignment | Chemical Shift (ppm) | Notes | Source |

| Aromatic Protons | 6.812 | The two protons on the benzene ring. | chemicalbook.com |

| Sulfonic Acid Proton | 5.84 | A broad signal for the acidic proton. | chemicalbook.com |

| Para-Methyl Protons | 2.513 | The six protons of the two methyl groups ortho to the sulfonic acid group. | chemicalbook.com |

| Ortho-Methyl Protons | 2.188 | The three protons of the methyl group para to the sulfonic acid group. | chemicalbook.com |

Note: Data corresponds to the anhydrous parent compound, 2,4,6-trimethylbenzenesulfonic acid, run in DMSO-d₆ solvent. chemicalbook.com

Catalytic Applications and Mechanistic Investigations of 2 Mesitylenesulfonic Acid Dihydrate

Mechanistic Studies of 2-Mesitylenesulfonic Acid Dihydrate Catalysis

The catalytic activity of this compound is rooted in its strong Brønsted acidity and the specific steric environment created by the mesitylene (B46885) group. Mechanistic studies aim to elucidate the precise pathways through which this catalyst facilitates chemical transformations.

Investigations into Reaction Intermediates

The identification of reaction intermediates is crucial for understanding the step-by-step process of a catalyzed reaction. In reactions catalyzed by sulfonic acids, including 2-mesitylenesulfonic acid, the initial step typically involves the protonation of a substrate by the acidic sulfonic acid group (-SO₃H). This protonation generates a reactive intermediate, often a carbocation or a protonated species, which is more susceptible to nucleophilic attack.

For instance, in the dehydration of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (HMF), the sulfonic acid catalyst is believed to protonate the hydroxyl groups of the fructose molecule. This protonation facilitates the elimination of water molecules, leading to the formation of the furan (B31954) ring characteristic of HMF. The stability of HMF can be influenced by the biphasic solvent system used, which can extract HMF and protect it from rehydration and other side reactions. nih.gov

Influence of Steric Hindrance and Acidity on Catalytic Performance

The catalytic performance of this compound is a balance between its acidity and the steric hindrance imposed by the three methyl groups on the aromatic ring.

Acidity: Sulfonic acids are strong acids, significantly more acidic than their carboxylic acid counterparts. wikipedia.org This high acidity, with pKa values often in the negative range, allows for efficient protonation of a wide range of organic substrates, initiating the catalytic cycle. wikipedia.orglscollege.ac.in The electron-donating nature of the three methyl groups on the mesitylene ring slightly reduces the acidity compared to unsubstituted benzenesulfonic acid. However, it remains a potent acid catalyst.

Steric Hindrance: The bulky mesitylene group plays a critical role in influencing the selectivity of the catalyzed reactions. The steric bulk around the sulfonic acid group can control the access of substrates to the active catalytic site. This can be advantageous in reactions where specific stereoselectivity or regioselectivity is desired. For example, in Friedel-Crafts acylation reactions, the steric hindrance can favor the formation of certain isomers by directing the incoming acyl group to a less sterically hindered position on the aromatic substrate.

The interplay between acidity and steric hindrance allows 2-mesitylenesulfonic acid to be an effective catalyst in various organic transformations, offering a degree of control over the reaction outcome that may not be achievable with less sterically demanding or less acidic catalysts.

Kinetic Studies of Catalyzed Reactions

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For reactions catalyzed by 2-mesitylenesulfonic acid, kinetic analyses can help to determine the reaction order with respect to the catalyst and the substrates. This information is vital for optimizing reaction conditions and for proposing a plausible reaction mechanism.

In many acid-catalyzed reactions, the rate-determining step involves the formation of the protonated intermediate. Therefore, the reaction rate is often directly proportional to the concentration of the acid catalyst. The rate can also be influenced by temperature, solvent polarity, and the concentration of the reactants. For example, in the dehydration of fructose, the reaction rate is significantly affected by the reaction temperature and the acidity of the catalyst. nih.gov

Comparison with Other Sulfonic Acid Catalysts

The effectiveness of this compound as a catalyst is best understood when compared with other sulfonic acids. This comparison highlights the unique features arising from its specific molecular structure.

Relative Catalytic Efficiency and Selectivity

The catalytic efficiency and selectivity of sulfonic acid catalysts are influenced by their molecular structure.

| Catalyst | Key Structural Feature | Impact on Catalysis |

| 2-Mesitylenesulfonic Acid | Bulky mesityl group | Provides steric hindrance, influencing selectivity. |

| p-Toluenesulfonic Acid | Less steric bulk than mesitylenesulfonic acid | Generally more reactive but potentially less selective. |

| Methanesulfonic Acid | Aliphatic, no aromatic ring | Lacks the steric influence of aryl sulfonic acids. |

| Perfluorinated Sulfonic Acids | Electron-withdrawing fluorine atoms | Significantly increased acid strength. mdpi.com |

| Sulfonic Acid-Functionalized Mesoporous Silica (SBA-Pr-SO₃H) | Solid support with high surface area | Heterogeneous catalyst with potential for high selectivity and reusability. researchgate.net |

Impact of Acid Strength and Molecular Structure on Catalysis

The acid strength and molecular structure are the primary determinants of a sulfonic acid's catalytic behavior.

Acid Strength: The pKa value of a sulfonic acid is a direct measure of its ability to donate a proton. Stronger acids generally lead to faster reaction rates, as they can more readily protonate the substrate. For example, the introduction of electron-withdrawing groups, such as fluorine atoms, can significantly increase the acidity and catalytic activity of sulfonic acids. mdpi.com

Molecular Structure: The nature of the organic group (R) attached to the sulfonic acid moiety (-SO₃H) has a profound impact on the catalyst's performance.

Aryl vs. Alkyl Sulfonic Acids: Aryl sulfonic acids, like 2-mesitylenesulfonic acid and p-toluenesulfonic acid, have their sulfonic acid group attached to an aromatic ring. The electronic properties of the ring and its substituents influence the acidity. Alkyl sulfonic acids, such as methanesulfonic acid, lack this aromatic structure.

Steric Effects: As discussed with 2-mesitylenesulfonic acid, bulky substituents can create a specific steric environment around the active site, leading to enhanced selectivity.

Solid-Supported Sulfonic Acids: Immobilizing sulfonic acids on a solid support, such as silica, can create heterogeneous catalysts. nih.gov These materials offer advantages in terms of catalyst recovery and reuse, and their porous structure can also contribute to selectivity. mdpi.com

Proton Conductivity and Solid State Ionic Applications

Proton Conductivity Mechanisms in 2-Mesitylenesulfonic Acid Dihydrate

The proton conductivity in this compound is intrinsically linked to its crystal structure and the presence of water of hydration. The compound crystallizes in a monoclinic system, and its structure contains dioxonium (B1252973) ions (H₅O₂⁺), which are formed by the protonation of a water dimer by the sulfonic acid group. researchgate.net This arrangement creates a hydrogen-bonded network that serves as a pathway for proton movement.

Theoretical calculations have shown that for aromatic sulfonic acids, a proton relay mechanism is energetically more favorable than the rotation of the HSO₃ group or direct proton transfer. researchgate.net This mechanism involves the transport of protons through the hydrogen-bonded network of water molecules and sulfonate groups.

Hydration is fundamental to the proton conductivity of this compound. The "dihydrate" designation signifies that two water molecules are integral to the stable crystal structure for each sulfonic acid group. researchgate.net These water molecules are not merely passively present; they actively participate in the conduction mechanism.

The core of the proton transport system is the H₅O₂⁺ cation, where a proton is shared between two water molecules. This ion, along with the oxygen atoms of the sulfonate group (SO₃⁻), forms a two-dimensional hydrogen bond network that facilitates proton hopping. researchgate.net The formation of crystals with this specific stoichiometry of two water molecules per acid group is an energetically favorable process. researchgate.net In general, for sulfonic acid-based conductors, higher water content leads to the formation of more extensive hydrogen-bonding networks, which enhances proton mobility and, consequently, conductivity. researchgate.net

The proton conductivity of hygroscopic materials like this compound is highly dependent on ambient temperature and relative humidity (RH). For similar sulfonic acid-based proton exchange membranes, conductivity is observed to increase with rising temperature and humidity. researchgate.netprinceton.edu Higher temperatures provide the necessary activation energy for proton hopping, while increased humidity ensures the presence of a sufficient number of water molecules to maintain the integrity of the hydrogen-bonded network. researchgate.net

At low temperatures, the formation of a strong hydrogen bond network can sometimes hinder proton transfer, leading to lower conductivity. researchgate.net As the temperature increases, a phase transition can occur, leading to a significant jump in ionic conductivity. researchgate.net Similarly, maintaining a high relative humidity is crucial, as dehydration of the material would lead to a breakdown of the water-mediated transport pathways and a sharp decrease in proton conductivity. researchgate.net

Quantum Chemical Modeling of Proton Transfer

Quantum chemical modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms of proton transfer in this compound at the molecular level. researchgate.net These computational methods allow for the calculation of geometric parameters, energies of crystal hydrates, and the pathways of proton transport. researchgate.net

Simulations using the DFT (B3LYP) method with the 6-31G** basis set have been employed to study the crystal hydrates of aromatic sulfonic acids. researchgate.net Such studies have confirmed that a proton relay or hopping mechanism through the water network is the most viable pathway for proton transport. researchgate.net

The process of water adsorption onto the surface of a 2,4,6-Me₃C₆H₂SO₃⁻·H₅O₂⁺ crystal has been simulated using DFT with periodic boundary conditions. researchgate.net These simulations model how additional water molecules from the environment interact with the crystal surface and how they can be incorporated into the proton transport network. The adsorption of water can create or enhance pathways for proton conduction on the material's surface, which is a key factor in its performance in devices where it would be exposed to humidified gases.

Potential in Fuel Cell Membranes and Electrochemical Devices

Materials with high proton conductivity are essential for the development of electrochemical devices, most notably as polymer electrolyte membranes (PEMs) in fuel cells. nih.gov The primary role of a PEM is to transport protons from the anode to the cathode while preventing the passage of electrons and reactant gases. nih.gov

Aromatic sulfonic acids are a class of materials investigated as alternatives to the commonly used perfluorosulfonic acid (PFSA) membranes. nih.gov While extensive research exists on sulfonated polymers for fuel cell applications, specific studies detailing the integration and performance of crystalline this compound as a primary membrane material are not prominent in the reviewed literature. However, its fundamental properties, such as its structured proton channels via H₅O₂⁺ ions, align with the basic requirements for proton conductors. The challenges for its direct use would include maintaining its hydration state and ensuring mechanical and thermal stability under fuel cell operating conditions. researchgate.netnih.gov

Environmental and Industrial Considerations in 2 Mesitylenesulfonic Acid Dihydrate Research

Degradation Studies of Aromatic Sulfonic Acids, Including 2-Mesitylenesulfonic Acid

Aromatic sulfonic acids are a class of organic compounds characterized by their general persistence in the environment. Their degradation, particularly in wastewater treatment processes, presents significant challenges. Studies on sulfonated aromatic compounds indicate that their biodegradability is often limited, which can lead to their accumulation in aquatic environments.

Research into the aerobic and anaerobic biodegradability of ten sulfonated aromatic amines revealed that most of these compounds are poorly biodegradable. nih.gov This suggests that they may not be effectively removed from wastewater through conventional biological treatment methods. nih.gov In these studies, only two aminobenzenesulfonic acid (ABS) isomers demonstrated degradation, and this occurred exclusively under aerobic conditions with inocula from historically polluted sites. nih.gov The mineralization of the sulfonate group was confirmed by a high recovery of sulfate, and significant removal of chemical oxygen demand (COD) was observed in bioreactor experiments. nih.gov

While specific degradation studies on 2-Mesitylenesulfonic acid are not extensively detailed in publicly available literature, the general behavior of aromatic sulfonic acids provides a basis for predicting its environmental fate. The stability of the aromatic ring and the sulfonate group suggests that 2-Mesitylenesulfonic acid likely exhibits resistance to rapid biodegradation. The presence of three methyl groups on the benzene (B151609) ring may further influence its environmental persistence.

The table below summarizes findings from degradation studies on related aromatic sulfonic acid compounds.

| Compound | Degradation Conditions | Key Findings |

| 2-Aminobenzenesulfonic acid (2-ABS) | Aerobic, bioaugmented enrichment culture | Maximum degradation rate of 1.6-1.8 g/L/day; extensive mineralization of the sulfonate group to sulfate. nih.gov |

| 4-Aminobenzenesulfonic acid (4-ABS) | Aerobic, bioaugmented enrichment culture | Degraded, but at a somewhat lower rate than 2-ABS. nih.gov |

| Other Sulfonated Aromatic Amines | Aerobic and Anaerobic | Generally poor biodegradability observed under laboratory conditions. nih.gov |

Lifecycle Assessment and Sustainable Synthesis Approaches

A comprehensive lifecycle assessment (LCA) for 2-Mesitylenesulfonic acid dihydrate, covering its production, use, and disposal, is not widely available. However, the principles of green chemistry are being increasingly applied to the synthesis of specialty chemicals to minimize their environmental footprint. Sustainable synthesis approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

For a compound like 2-Mesitylenesulfonic acid, which is typically produced through the sulfonation of mesitylene (B46885), sustainable approaches could include:

Alternative Sulfonating Agents: Exploring the use of less hazardous or recyclable sulfonating agents in place of concentrated sulfuric acid or oleum (B3057394) to reduce corrosive waste streams.

Catalytic Processes: Developing solid acid catalysts that can be easily recovered and reused, simplifying product purification and minimizing waste.

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and reduced solvent usage. mdpi.com A telescoped flow synthesis using microreactors has been shown to achieve high yields in short timeframes for other chemical syntheses. mdpi.com

Biocatalysis: While not yet demonstrated for this specific sulfonation, biocatalytic methods are emerging as powerful tools for green chemical production. mdpi.com For example, ketoreductases have been used for highly efficient and environmentally friendly diastereoselective reductions in other complex syntheses. mdpi.com

The following table outlines potential sustainable approaches applicable to the synthesis of 2-Mesitylenesulfonic acid.

| Sustainable Approach | Potential Benefits |

| Use of Solid Acid Catalysts | Reduced corrosion, catalyst recyclability, simplified purification. |

| Flow Chemistry/Microreactors | Enhanced safety, improved yield and purity, reduced reaction time and waste. mdpi.com |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, reduced environmental impact. mdpi.com |

| Alternative Solvents | Use of greener solvents like ionic liquids or supercritical fluids (e.g., scCO₂) to replace volatile organic compounds. mdpi.com |

Emerging Industrial Uses and Market Trends

While traditionally used as a catalyst in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals, 2-Mesitylenesulfonic acid and related sulfonic acids are finding new applications. The broader market for sulfonic acids, such as sulfamic acid, is projected to grow, driven by its use in cleaning agents, water treatment, and the paper and pulp industry. futuremarketinsights.com The global sulfamic acid market was valued at USD 286.28 million in 2024 and is expected to expand at a CAGR of 3.8% through 2034. futuremarketinsights.com This trend suggests a healthy demand for functionalized acid compounds.

A significant emerging application for sulfonic acids is in the field of supramolecular chemistry. acs.org Researchers have demonstrated that two-component gels can be formed from various sulfonic acids paired with organic amines. acs.org These supramolecular gels have shown potential in several areas:

Environmental Remediation: Hydrogels prepared from naphthalene-2-sulfonic acid have been shown to effectively remove water-soluble dyes like methylene (B1212753) blue and crystal violet from aqueous solutions. acs.org This points to a potential application for 2-Mesitylenesulfonic acid-based materials in wastewater treatment.

Chemical Sensing: The gel structures are sensitive to external stimuli. For instance, the hydrogels were observed to melt in the presence of volatile amines, providing a visual method for their detection. acs.org

The unique structure of 2-Mesitylenesulfonic acid, with its bulky mesityl group, could be leveraged to create specialized materials with tailored properties for applications in materials science and environmental technology.

The table below highlights emerging industrial applications for sulfonic acid-based materials.

| Application Area | Specific Use | Underlying Principle |

| Environmental Remediation | Removal of water-soluble dyes from wastewater. acs.org | Absorption into a supramolecular hydrogel network formed from a sulfonic acid and an amine. acs.org |

| Chemical Sensing | Visual detection of volatile amines. acs.org | Stimuli-responsive phase change (melting) of the sulfonic acid-based hydrogel. acs.org |

| Materials Science | Formation of functional supramolecular gels. acs.org | Self-assembly of sulfonic acids and organic amines through hydrogen bonding and ionic interactions. acs.org |

Future Research Directions and Unexplored Avenues

Integration with Flow Chemistry and Continuous Processing

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. researchgate.netd-nb.info Flow chemistry utilizes microreactors or packed-bed reactors for continuous operations, providing superior control over reaction parameters such as temperature, pressure, and residence time. almacgroup.com The integration of 2-Mesitylenesulfonic acid dihydrate into these systems is a promising area of research.

As a solid acid catalyst, it can be immobilized on a solid support or used in a packed-bed reactor, facilitating its separation from the product stream and enabling its reuse, which aligns with the principles of green chemistry. researchgate.net This approach circumvents the challenges associated with the separation of homogeneous catalysts from reaction mixtures.

Potential applications in flow synthesis include:

Esterification and Transesterification: Continuous production of esters, which are valuable intermediates in various industries.

Acylation Reactions: Efficient synthesis of ketones and other acylated products.

Condensation Reactions: Formation of carbon-carbon bonds in a continuous manner.

The development of continuous processes catalyzed by this compound could lead to more sustainable and economically viable manufacturing of fine chemicals and active pharmaceutical ingredients (APIs). nih.govasymchem.com Research in this area would involve optimizing reactor design, catalyst immobilization techniques, and reaction conditions to maximize throughput and yield.

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent due to high surface-area-to-volume ratio |

| Mass Transfer | Often diffusion-limited | Enhanced due to short diffusion distances |

| Safety | Higher risk with large volumes of hazardous materials | Improved due to small reactor volumes and better control |

| Scalability | Challenging, often requires re-optimization | Simpler, by numbering-up or running for longer times |

| Catalyst Separation | Often requires additional separation steps for homogeneous catalysts | Facilitated with immobilized or solid catalysts |

Exploration of Novel Catalytic Transformations

While this compound is a known catalyst for several organic reactions, its full potential in catalyzing a broader range of transformations remains to be explored. Its strong acidity and steric bulk can be leveraged to achieve unique selectivity and reactivity in novel catalytic cycles.

Future research could focus on its application in:

Multi-component Reactions: The efficient synthesis of complex molecules from three or more starting materials in a single step.

Rearrangement Reactions: Catalyzing skeletal reorganizations to produce valuable isomers.

Protection and Deprotection Chemistry: Developing efficient and selective methods for the introduction and removal of protecting groups in complex molecule synthesis.

Heterocycle Synthesis: The construction of nitrogen-, oxygen-, and sulfur-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. mdpi.com

Systematic screening of this compound in a wide array of acid-catalyzed reactions could uncover new synthetic methodologies. Mechanistic studies of these new transformations would provide valuable insights into the role of the catalyst and enable further optimization.

Advanced Materials Development

The incorporation of 2-Mesitylenesulfonic acid moieties into polymeric structures could lead to the development of novel advanced materials with tailored properties. These materials could find applications in catalysis, separation science, and polymer chemistry.

Potential areas of development include:

Ion-Exchange Resins: Creating new strong acid cation exchange resins for water softening, demineralization, and purification. samcotech.comseplite.com The specific properties of the mesitylene (B46885) group could impart unique selectivity for certain cations.

Catalytic Membranes: Fabricating membranes with embedded sulfonic acid groups for reactive separation processes, where reaction and separation occur simultaneously.

Polymer Synthesis: Utilizing 2-Mesitylenesulfonic acid as a monomer or a catalytic initiator in polymerization reactions to produce polymers with specific functionalities and architectures. osti.govnih.govmdpi.com For instance, its use in ring-opening polymerizations could be explored.

The development of these materials would require interdisciplinary research, combining principles of organic synthesis, polymer chemistry, and materials science. europa.eu

| Material Type | Potential Application | Key Research Focus |

|---|---|---|

| Ion-Exchange Resins | Selective metal ion removal, water purification | Synthesis of polymers functionalized with 2-Mesitylenesulfonic acid |

| Catalytic Membranes | Esterification with simultaneous water removal | Immobilization of the sulfonic acid group within a membrane structure |

| Functional Polymers | Solid acid catalysts, proton-conducting materials | Controlled polymerization using 2-Mesitylenesulfonic acid as a monomer or initiator |

Deeper Computational and Theoretical Insights

Computational chemistry offers powerful tools to understand the structure, reactivity, and catalytic mechanism of chemical compounds at the molecular level. tandfonline.com Deeper computational and theoretical studies of this compound can provide fundamental insights that are difficult to obtain through experimental methods alone.

Future theoretical investigations could include:

Acidity Calculations: Using high-level quantum chemical methods, such as Density Functional Theory (DFT), to accurately predict the pKa value and understand the factors influencing its strong acidity. acs.org

Reaction Mechanism Studies: Elucidating the detailed reaction pathways for transformations catalyzed by 2-Mesitylenesulfonic acid. This includes identifying transition states and intermediates to understand the origins of selectivity. nih.gov

Solvent Effects: Modeling the interaction of the catalyst with different solvent molecules to understand how the solvent influences its catalytic activity and stability.

Substrate-Catalyst Interactions: Simulating the binding of various substrates to the catalytic site to rationalize observed reactivity and guide the design of new reactions.

These computational studies, when combined with experimental results, can accelerate the discovery and optimization of new applications for this compound. copernicus.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-mesitylenesulfonic acid dihydrate, and how can purity be ensured during synthesis?

- The compound is typically synthesized via sulfonation of mesitylene (1,3,5-trimethylbenzene) using concentrated sulfuric acid, followed by hydration to form the dihydrate. Key intermediates, such as 2-mesitylenesulfonyl chloride (CAS 3453-83-6), are often isolated and characterized via melting point (55–57°C) and FT-IR spectroscopy to confirm structural integrity . Purity is validated using gravimetric titration (e.g., lead nitrate standardization) and NMR to detect residual solvents or unreacted precursors .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- FT-IR spectroscopy (e.g., Aldrich FT-IR Collection) identifies functional groups like sulfonic acid (–SO₃H) and hydrate (–OH) vibrations, with peaks at ~1040 cm⁻¹ (S=O stretching) and 3400 cm⁻¹ (O–H stretching) . ¹H NMR in D₂O resolves methyl group signals (δ 2.3–2.6 ppm) and aromatic protons (δ 7.1–7.3 ppm), while hydration water appears as a broad singlet (~δ 4.7 ppm) .

Q. How is this compound utilized in buffer preparation for biochemical studies?

- The compound acts as a zwitterionic buffer (pKa ~1.5–2.5) in low-pH enzymatic assays. A standard protocol involves dissolving 0.1 M in ultrapure water, adjusting pH with NaOH/HCl, and filtering through a 0.22 µm membrane. Compatibility with divalent cations (e.g., Ca²⁺, Mg²⁺) must be verified via chelation tests using EDTA .

Advanced Research Questions

Q. How does the dihydrate form influence the compound’s reactivity in acid-catalyzed reactions?

- The dihydrate’s crystalline structure stabilizes the sulfonic acid group, reducing hygroscopicity compared to anhydrous forms. However, hydration water can participate in side reactions (e.g., esterification). Controlled dehydration at 80–100°C under vacuum (<1 mmHg) minimizes unintended hydrolysis, as demonstrated by thermogravimetric analysis (TGA) .

Q. What methodologies resolve discrepancies in reported solubility data for this compound?

- Conflicting solubility values arise from hydration state variations and pH-dependent ionization. A standardized approach involves:

- Preparing saturated solutions in buffered media (pH 1–6) at 25°C.

- Quantifying dissolved solute via UV-Vis (λmax 260 nm) or HPLC (C18 column, 0.1% H₃PO₄ mobile phase).

Cross-validate results with Karl Fischer titration to account for water content .

Q. How can researchers optimize reaction conditions to minimize dihydrate decomposition in high-temperature applications?

- Decomposition above 150°C releases SO₃ and water, altering reaction kinetics. Strategies include:

- Using inert atmospheres (N₂/Ar) to suppress oxidative degradation.

- Adding stabilizers like sodium tartrate dihydrate (0.5–1.0 wt%) to sequester free sulfonic acid groups.

Monitor stability via differential scanning calorimetry (DSC) to identify safe thermal thresholds .

Q. What advanced techniques quantify trace impurities in this compound for metrological studies?

- Ion chromatography (Dionex ICS-5000+) detects sulfate and sulfite anions (LOD 0.1 ppm).

- ICP-MS (e.g., Agilent 7900) identifies metal contaminants (e.g., Fe³⁺, Pb²⁺) at sub-ppb levels.

- X-ray crystallography resolves crystalline defects caused by impurities, with R-factor <5% ensuring structural accuracy .

Methodological Considerations

- Handling Hydration Effects : Store samples in desiccators with silica gel or P₂O₅. Pre-dry reagents at 50°C for 24 hours before anhydrous reactions .

- Data Reproducibility : Report environmental conditions (humidity, temperature) and hydration state in all experimental protocols to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.